molecular formula C18H21N5O3 B3955364 N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE

N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE

Cat. No.: B3955364
M. Wt: 355.4 g/mol
InChI Key: QPRLCEPFOVBTMQ-UHFFFAOYSA-N
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Description

N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with various functional groups

Properties

IUPAC Name

5-N-(3,4-dimethylphenyl)-7-N,7-N-diethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-5-22(6-2)15-10-14(19-13-8-7-11(3)12(4)9-13)18(23(24)25)17-16(15)20-26-21-17/h7-10,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRLCEPFOVBTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of Substituents: The introduction of the 3,4-dimethylphenyl, diethyl, and nitro groups is achieved through a series of substitution reactions. These reactions typically involve the use of reagents such as alkyl halides, nitro compounds, and appropriate catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles.

Scientific Research Applications

N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group and benzoxadiazole core play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE can be compared with other benzoxadiazole derivatives, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE
Reactant of Route 2
Reactant of Route 2
N6-(3,4-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE

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